![molecular formula C8H8Cl2O B3111694 1-(3,5-Dichlorophenyl)ethanol CAS No. 184970-30-7](/img/structure/B3111694.png)
1-(3,5-Dichlorophenyl)ethanol
Overview
Description
1-(3,5-Dichlorophenyl)ethanol is a chemical compound with the CAS Number: 184970-30-7. It has a molecular weight of 191.06 . The IUPAC name for this compound is this compound and its InChI Code is 1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanol group attached to a phenyl ring, which is substituted at the 3 and 5 positions with chlorine atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.06 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Biocatalysis in Drug Synthesis
1-(3,5-Dichlorophenyl)ethanol, a chiral intermediate, is crucial in synthesizing various pharmaceuticals. A notable study described the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by a newly isolated Acinetobacter sp. The process achieved a high yield and enantiomeric excess, indicating its potential for scalable drug synthesis (Miao et al., 2019).
Enantioselective Synthesis
Enantioselective synthesis of chiral intermediates, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, plays a pivotal role in producing medically significant compounds like Ticagrelor. Efficient biocatalytic processes have been developed for this purpose, providing high yield and enantiomeric excess, making them suitable for industrial applications (Guo et al., 2017).
Chiral Intermediates in Drug Manufacturing
The compound also serves as a key intermediate in synthesizing β-adrenoceptor receptor agonists. Studies have focused on the asymmetric reduction of related compounds to produce high-purity intermediates, essential for manufacturing specific pharmaceuticals (Ni et al., 2012).
Solubility and Purification Studies
Understanding the solubility of related compounds in different solvents is vital for optimizing the purification processes in pharmaceutical manufacturing. Research on compounds like 4-(3,4-dichlorophenyl)-1-tetralone has provided essential data and models for improving purification strategies (Wang et al., 2007).
Catalytic Dechlorination and Detoxification
This compound-related compounds have been a subject of study for their environmental and health impacts. Research on catalytic reductive dechlorination of such compounds indicates the potential for reducing their toxicological effects, which can be beneficial in wastewater treatment and reducing environmental pollution (Zhou et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(3,5-Dichlorophenyl)ethanol may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level . The compound’s interaction with its targets could lead to alterations in cellular processes, although the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Similar compounds are known to affect various biological activities . Therefore, it is plausible that this compound could influence several biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds .
properties
IUPAC Name |
1-(3,5-dichlorophenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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